2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde

Description

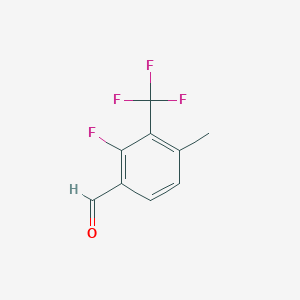

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O/c1-5-2-3-6(4-14)8(10)7(5)9(11,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVWWSHFNWJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C=O)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of a fluorobenzaldehyde using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products Formed:

Oxidation: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid.

Reduction: 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of new materials and compounds.

- Synthesis of Derivatives : The compound can undergo oxidation to form 2-Fluoro-4-methyl-3-(trifluoromethyl)benzoic acid or reduction to yield 2-Fluoro-4-methyl-3-(trifluoromethyl)benzyl alcohol, which are useful intermediates in organic synthesis.

Research indicates that this compound exhibits potential biological activities, particularly as an enzyme inhibitor.

- Enzyme Inhibition : Studies have shown that 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde can inhibit monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. The trifluoromethyl group enhances its potency, suggesting potential applications in treating neurological disorders .

- Acetylcholinesterase Inhibition : Similar compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing the breakdown of acetylcholine.

Medicinal Chemistry

The compound is being explored for its potential use in pharmaceuticals. Its structural properties may allow it to target specific enzymes or receptors effectively.

- Anti-inflammatory Properties : Preliminary studies indicate that compounds with trifluoromethyl groups often exhibit enhanced anti-inflammatory activities, making them candidates for drug development aimed at inflammatory diseases .

Case Study 1: Synthesis and Biological Evaluation

A study investigated the synthesis of derivatives from 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde and their biological activities. The synthesized compounds were tested for their inhibitory effects on MAO and AChE. The results indicated that several derivatives exhibited significant inhibitory activity, highlighting the potential for developing new therapeutic agents targeting neurological disorders.

Case Study 2: Industrial Applications

In industrial settings, 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is utilized in the production of agrochemicals and polymers. Its unique properties allow it to serve as a key intermediate in synthesizing fluorinated compounds used in various applications, including coatings and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde and its derivatives involves interactions with specific molecular targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing lipophilicity and electronic effects . The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s properties and applications can be contextualized by comparing it to structurally related benzaldehyde derivatives. Key analogs include:

Structural and Electronic Comparisons

*Similarity scores estimated based on substituent positions and functional group impacts.

- Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, reducing electron density at the aldehyde group and enhancing electrophilicity. This effect is amplified in analogs with multiple electron-withdrawing groups (e.g., 2-Nitro-4-(trifluoromethyl)benzaldehyde ). This balance may enhance stability in nucleophilic reactions compared to analogs like 4-Fluoro-2-(trifluoromethyl)benzaldehyde .

- Reactivity: Nitro vs. Fluoro/Methyl: The nitro group (-NO₂) in 2-Nitro-4-(trifluoromethyl)benzaldehyde increases electrophilicity but may reduce solubility in polar solvents compared to the methyl-containing target compound . Hydroxyl vs. Methyl: 3-Fluoro-4-hydroxybenzaldehyde exhibits hydrogen-bonding capability due to the -OH group, enhancing solubility in aqueous media but reducing stability under acidic conditions compared to the methylated analog.

Physicochemical Properties

- Melting Points: The presence of -NO₂ in 2-Nitro-4-(trifluoromethyl)benzaldehyde raises its melting point (41–45°C) compared to non-nitro analogs, likely due to stronger intermolecular dipole interactions .

- Solubility: Methyl and hydroxyl groups improve solubility in organic and polar solvents, respectively, while -CF₃ and -NO₂ groups reduce it.

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde (CAS No. 89763-93-9) is an organic compound notable for its unique chemical structure, which includes both fluorine and trifluoromethyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The molecular formula of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is C8H4F4O, indicating the presence of four fluorine atoms. The compound is characterized by its lipophilicity and ability to permeate biological membranes, as indicated by its various log P values, which suggest favorable skin permeation properties and potential bioavailability .

The biological activity of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances the compound's binding affinity and selectivity, which can modulate various biochemical pathways. For instance, compounds with similar substituents have shown improved potency in inhibiting enzymes involved in neurotransmitter uptake and cancer cell proliferation .

Enzyme Inhibition

Research has shown that fluorinated compounds can significantly enhance the inhibition of certain enzymes compared to their non-fluorinated counterparts. For example, the inclusion of a trifluoromethyl group in related compounds has been associated with increased efficacy in inhibiting reverse transcriptase enzymes, which are crucial in viral replication .

Anticancer Activity

In studies involving analogs of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde, compounds featuring similar structural modifications have demonstrated promising anticancer activity. For instance, derivatives with fluorine substitutions have been shown to exhibit submicromolar activity against cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

- Enzyme Interaction Studies : A study highlighted the use of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde as a probe in biochemical assays aimed at understanding enzyme interactions. The compound was found to modulate enzyme activity effectively, providing insights into its mechanism of action.

- Pharmacokinetics : The pharmacokinetic profile of similar compounds suggests that 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde can cross biological barriers effectively, reaching target tissues while maintaining a favorable safety profile during in vivo studies .

Comparative Analysis with Related Compounds

The biological activity of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde can be compared with structurally similar compounds to elucidate the effects of different substituents on biological efficacy.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Fluorobenzylamine | Structure | Moderate enzyme inhibition |

| 4-(Trifluoromethyl)benzylamine | Structure | High anticancer activity |

| 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde | Structure | Enhanced enzyme modulation |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde?

- Methodological Answer : The compound is typically synthesized via halogenation and trifluoromethylation of benzaldehyde derivatives. For example, fluorination at the 2-position can be achieved using fluorinating agents like Selectfluor™, while trifluoromethylation at the 3-position may involve copper-mediated cross-coupling with CF₃ sources such as TMSCF₃ . Reaction optimization often requires inert conditions (e.g., nitrogen atmosphere) and anhydrous solvents (THF or DMF) to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. How can the purity and structural integrity of 2-Fluoro-4-methyl-3-(trifluoromethyl)benzaldehyde be validated?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm; aldehyde proton at δ ~10.0 ppm) and absence of impurities.

- FT-IR : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 220.05) and isotopic patterns consistent with fluorine/trifluoromethyl groups .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.